molecular formula C19H20N4O B11288649 N-(4-ethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

N-(4-ethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B11288649
M. Wt: 320.4 g/mol
InChI Key: MITPXEHZXUWRMG-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethylphenylhydrazine with 4-methylbenzoyl chloride to form the corresponding hydrazide. This intermediate is then subjected to cyclization with an appropriate reagent, such as triethyl orthoformate, to yield the triazole ring .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. These systems allow for precise control over reaction parameters, leading to more efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(4-ethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed effects. For example, it may inhibit the synthesis of ergosterol in fungi, leading to antifungal activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
  • N-(4-ethylphenyl)-5-methyl-1-(4-ethylphenyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

N-(4-ethylphenyl)-5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the specific combination of ethyl and methyl substituents on the phenyl rings. These substituents can influence the compound’s chemical reactivity and biological activity, making it distinct from other triazole derivatives .

Properties

Molecular Formula

C19H20N4O

Molecular Weight

320.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-5-methyl-1-(4-methylphenyl)triazole-4-carboxamide

InChI

InChI=1S/C19H20N4O/c1-4-15-7-9-16(10-8-15)20-19(24)18-14(3)23(22-21-18)17-11-5-13(2)6-12-17/h5-12H,4H2,1-3H3,(H,20,24)

InChI Key

MITPXEHZXUWRMG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)C)C

Origin of Product

United States

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